Superior Antibacterial Potency of Jolkinolide E vs. 15-Hydroxydehydroabietic Acid Against Gram-positive Pathogens
In a direct head-to-head comparison, (-)-Jolkinolide E (compound 3) demonstrated approximately 3.7-fold greater antibacterial potency than the structurally related diterpenoid 15-Hydroxydehydroabietic acid (compound 4) against the clinically relevant Gram-positive pathogens Streptococcus pneumoniae and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for Jolkinolide E were significantly lower, indicating superior efficacy at lower concentrations [1].
| Evidence Dimension | Antibacterial Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.53 - 1.09 μM |
| Comparator Or Baseline | 15-Hydroxydehydroabietic acid (compound 4): 2.06 - 4.06 μM |
| Quantified Difference | 3.7-fold lower MIC (higher potency) |
| Conditions | In vitro assay against S. pneumoniae and S. aureus |
Why This Matters
For researchers focused on antibacterial discovery, this 3.7-fold difference in potency makes Jolkinolide E a more efficient and potentially less toxic lead candidate, justifying its selection over the less active analog 15-Hydroxydehydroabietic acid.
- [1] Ticona, L. A., et al. (2024). Anti-Inflammatory, Antibacterial, Anti-Biofilm, and Anti-Quorum Sensing Activities of the Diterpenes Isolated from Clinopodium bolivianum. Pharmaceuticals, 17(8), 1041. View Source
